Phenylsilane

Description

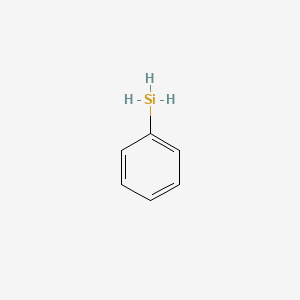

Phenylsilane (PhSiH₃) is an organosilicon compound characterized by a silicon atom bonded to three hydrogen atoms and one phenyl group. Its Si–H bonds confer significant reactivity, making it a versatile reductant and precursor in organic synthesis, catalysis, and materials science. Key applications include:

- Catalytic Reductions: this compound serves as a terminal reductant in cobalt-catalyzed hydrosilylation of CO₂ to form silyl formates and methanol intermediates .

- Desulfinylation: In KOH-catalyzed systems, it selectively removes sulfinyl groups from α-sulfinylcarbonyl compounds with full regio- and stereoselectivity .

- Cross-Coupling Reactions: It participates in palladium-catalyzed couplings with aryl iodides to synthesize tris(aryl)phenylsilanes .

This compound’s low molecular weight and three Si–H equivalents per molecule enhance its efficiency in multi-step reductions, such as reductive C–N coupling of nitroaromatics .

Propriétés

IUPAC Name |

phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARWUHTVGZSQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80731-82-4 | |

| Details | Compound: Phenylsilane homopolymer | |

| Record name | Phenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80731-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

108.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-53-1 | |

| Record name | Phenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Phenylsilane is typically synthesized in two steps from tetraethoxysilane (Si(OEt)₄). In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane (PhSi(OEt)₃) via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride (LiAlH₄) to afford this compound .

Synthetic Route:

- PhMgBr + Si(OEt)₄ → PhSi(OEt)₃ + MgBr(OEt)₄

- PhSi(OEt)₃ + 3 LiAlH₄ → PhSiH₃ + 3 LiAl(OEt)₄

Analyse Des Réactions Chimiques

Reduction Reactions

Phenylsilane serves as a mild yet effective reductant in organic transformations, particularly for carbonyl groups and heteroatom-containing substrates.

Phosphine Oxide Reduction

This compound reduces tertiary phosphine oxides to tertiary phosphines with retention of configuration at phosphorus, making it valuable for synthesizing chiral phosphines :

Key Features :

-

Operates under mild conditions (room temperature, no aggressive reagents).

-

High functional group tolerance (e.g., esters, amines remain intact) .

Carbonyl Group Reduction

In the presence of transition-metal catalysts (e.g., Cu, Mn), this compound reduces ketones and aldehydes to alcohols. For example:

-

Methyl aryl ketones are reduced to secondary alcohols with 97% yield in propylene carbonate .

-

α,β-Unsaturated carbonyl compounds undergo selective 1,2-reduction to allylic alcohols using a Cu(I)-abnormal NHC catalyst .

Table 1: Reduction Efficiency of this compound

| Substrate | Catalyst | Solvent | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Methyl aryl ketones | None | Propylene | 97 | High | |

| Cyclopropylcarboxylates | KOH | THF | 95 | Regiospecific | |

| α,β-Unsaturated ketones | Cu(I)-NHC | Toluene | 92 | 1,2-Selective |

Hydrosilylation Reactions

This compound participates in hydrosilylation, adding Si–H bonds across unsaturated systems like alkenes and alkynes.

Catalytic Hydrosilylation

-

α,β-Unsaturated carbonyls : Forms allyl alcohols via 1,4-addition .

-

Azide-Alkyne Cycloaddition : Copper catalysts enable "click" chemistry for triazole synthesis .

Mechanistic Insight :

Hydrosilylation proceeds through radical intermediates in Mn- or Fe-catalyzed systems. This compound’s electrophilic silicon center facilitates H-atom transfer (HAT), enabling efficient alkene hydrogenation .

Radical Hydrofunctionalization

This compound acts as a hydride donor in metal-catalyzed radical reactions, enabling:

-

HAT Hydrogenation : Converts alkenes to alkanes using Mn or Fe catalysts. For example, (−)-terpineol is hydrogenated with 2,000 turnovers at 0.05 mol% Mn loading .

-

Radical-Polar Crossover : Combines radical addition with ionic steps for complex cyclizations (e.g., emindole SB synthesis) .

Key Advantage :

Unlike traditional reductants, this compound minimizes side reactions (e.g., over-reduction) due to its controlled reactivity .

Desulfinylation

This compound selectively removes sulfinyl groups under basic conditions:

Applications :

Enzymatic Reductions

This compound is compatible with biocatalysts, enabling enantioselective reductions:

-

Heterocyclic ketones (e.g., acetylpyridine) are reduced to chiral alcohols with >99% ee using engineered enzymes .

-

Fluoromethyl ketones undergo asymmetric reduction for pharmaceutical intermediates .

Comparative Reactivity

This compound outperforms other silanes in specific contexts:

Table 2: Silane Performance in HAT Hydrogenation

| Silane | Solvent | Reaction Rate (mmol/h) | Diastereoselectivity (d.r.) |

|---|---|---|---|

| PhSiH₃ (this compound) | Hexane | 0.5 | 5.6→6.7 |

| Ph(i-PrO)SiH₂ | Hexane | 12.4 | 7.2→8.9 |

| PhSiH₃ | i-PrOH | 0.2 | 7.0→10.1 |

Notable Trends :

-

Ph(i-PrO)SiH₂ (isopropoxy derivative) shows 25× faster kinetics than this compound due to enhanced Si electrophilicity .

-

Polar solvents like i-PrOH reduce rates but improve selectivity .

This compound’s versatility stems from its balanced nucleophilicity, mild reducing power, and compatibility with diverse reaction conditions. Ongoing research continues to expand its applications in asymmetric synthesis, materials science, and green chemistry .

Applications De Recherche Scientifique

Applications Overview

The following table summarizes the primary applications of phenylsilane across different domains:

Pharmaceutical Applications

This compound has been utilized effectively in the modification of drug molecules. A study demonstrated its role as a reducing agent in the desulfinylation of sulfinyl-substituted cyclopropylcarboxylates, showcasing regioselectivity and efficiency in converting these compounds into alcohols . This method highlights this compound's potential for synthesizing pharmaceutical intermediates with improved properties.

Materials Science Innovations

In materials science, this compound is crucial for developing advanced coatings. It enhances the adhesion properties of coatings applied to various substrates. For instance, its incorporation into silicone rubber formulations has improved thermal stability and resistance to aging, making it ideal for high-performance applications like LED encapsulants .

Organic Synthesis Advances

This compound's versatility as a reagent is exemplified in its use for hydrosilylation reactions. Research indicates that it can facilitate the conversion of α,β-unsaturated carbonyl compounds into allyl alcohols with high yields under mild conditions, demonstrating its utility in organic chemistry .

Mécanisme D'action

Phenylsilane exerts its effects primarily through its ability to donate hydride ions (H⁻). This property makes it a valuable reducing agent in organic synthesis. The hydride donation mechanism involves the transfer of a hydride ion from this compound to the substrate, resulting in the formation of reduced products .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Isopropoxy(phenyl)silane (Ph(i-PrO)SiH₂)

- Structural Difference : Replaces one Si–H bond with an isopropoxy group.

- Reactivity : Outperforms phenylsilane in iron-catalyzed conjugate additions, enabling room-temperature reactions with higher yields (e.g., 85% vs. 45% for this compound) due to ligand effects stabilizing reactive intermediates .

- Selectivity : In total syntheses (e.g., aplydactone), Ph(i-PrO)SiH₂ achieves superior diastereoselectivity and yield in vinyl bromide reductions compared to this compound .

Trichlorothis compound (PhSiCl₃)

- Structural Difference : Replaces all three Si–H bonds with chlorine atoms.

- Reactivity : Mixed with this compound (3:1 ratio), it generates PhSiHCl₂ in situ, which exhibits higher oxophilicity for phosphoryl reductions . Chlorine atoms increase electrophilicity, accelerating reactions like alkynylphosphine synthesis.

Dithis compound (Ph₂SiH₂)

- Structural Difference : Two phenyl groups and two Si–H bonds.

- Applications : Less efficient than this compound in C–N coupling due to fewer Si–H equivalents (two vs. three), requiring higher stoichiometry for comparable yields . However, its bulkiness may improve selectivity in sterically demanding reactions.

Poly(methylhydrosiloxane) (PMHS)

- Structural Difference : A polymeric silane with repeating –Si(H)(CH₃)–O– units.

- Reactivity : Less reactive than this compound but cost-effective for large-scale reductions. In life cycle assessments (LCAs), PMHS shows lower environmental impact per mole of product but requires longer reaction times .

Methylthis compound (MePhSiH₂)

- Structural Difference : One methyl and one phenyl group on silicon.

- Enantioselectivity : In enzymatic ketone reductions, this compound achieves higher yields (99% vs. 78%) than methylthis compound, though enantioselectivity remains identical (98% e.e.) . The phenyl group may enhance substrate binding in the enzyme active site.

Key Data Tables

Table 1: Reactivity Comparison in Representative Reactions

Table 2: Physical and Functional Properties

Activité Biologique

Phenylsilane, a silane compound characterized by its phenyl group, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Overview of this compound

This compound (C6H5SiH3) is a silane compound that serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including reductions and desulfinylation processes. Recent studies have highlighted its potential beyond synthetic applications, indicating significant biological activity.

Mechanisms of Biological Activity

- Reductive Properties : this compound has been shown to act as a reducing agent in various chemical reactions. For instance, it effectively converts sulfinyl-substituted cyclopropylcarboxylates into corresponding alcohols through a desulfinylation process, demonstrating regioselectivity and stereoselectivity . This property suggests potential applications in medicinal chemistry for modifying biologically active compounds.

- Cytotoxicity : Research indicates that this compound derivatives exhibit cytotoxic effects on different cancer cell lines. For example, certain derivatives have shown moderate activity against the HL-60 leukemia cell line, suggesting that this compound may contribute to the development of anticancer agents .

- Antibacterial Activity : Some studies have reported the antibacterial properties of this compound derivatives against various bacterial strains, including Bacillus subtilis. This activity is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Desulfinylation Reactions

A study demonstrated the effectiveness of this compound in desulfinylation reactions under mild conditions. The presence of sulfinyl groups significantly altered the reaction pathway, leading to selective formation of desulfinylated products . This method offers a new approach for synthesizing compounds with potential therapeutic applications.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of this compound derivatives were synthesized and tested for their cytotoxic effects on HL-60 cells. The results indicated that certain modifications to the phenyl group enhanced cytotoxicity, paving the way for further exploration of these compounds as potential anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key methodological considerations for synthesizing phenylsilane in laboratory settings?

this compound synthesis requires precise control of reaction conditions (e.g., inert atmosphere, temperature) and reagent selection. A common approach involves the reduction of phenylchlorosilane using lithium aluminum hydride (LiAlH4) under anhydrous conditions . Critical steps include:

- Purification : Distillation under reduced pressure to isolate this compound from byproducts.

- Characterization : Use <sup>1</sup>H NMR to confirm Si–H bonds (δ ~4.0 ppm) and FTIR for Si–H stretching vibrations (2100–2200 cm<sup>-1</sup>) .

- Safety : Adhere to protocols for handling pyrophoric reagents (e.g., LiAlH4) and ensure proper ventilation to avoid inhalation hazards .

Q. How should researchers characterize this compound’s purity and structural integrity?

A multi-technique approach is essential:

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate vapor exposure (P261 precaution) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound participate in catalytic N-formylation reactions, and what mechanistic insights are unresolved?

this compound acts as a hydride donor in CO2-mediated N-formylation, forming silyl ether intermediates. Key unresolved questions include:

- Active Sites : Whether Lewis acid/base pairs in ionic liquid catalysts enhance hydride transfer efficiency .

- Side Reactions : Competing pathways leading to siloxane byproducts under varying pressures (0.1–0.5 MPa) .

Methodological recommendations: - Use <sup>31</sup>P NMR to track phosphine oxide reduction (e.g., signal shifts from 23 ppm to −5 ppm) .

- Monitor CO2 uptake via in situ FTIR to correlate reaction progress with intermediate stability .

Q. How can researchers resolve contradictions in surface area data after this compound treatment of porous materials?

Discrepancies often arise from silicon contamination or incomplete pore activation. For example, TEM data may show structural collapse (surface area dropping to 0.03 m<sup>2</sup>/g) due to residual silicon blocking pores . Strategies:

Q. What computational frameworks are suitable for modeling this compound’s reactivity in organometallic systems?

- Density Functional Theory (DFT) : Calculate Si–H bond dissociation energies to predict hydride transfer kinetics.

- Molecular Dynamics (MD) : Simulate solvent effects on this compound’s stability in tetrahydrofuran (THF) vs. dichloromethane .

- Validation : Cross-reference computational results with experimental <sup>29</sup>Si NMR shifts (±5 ppm accuracy) .

Q. How can researchers address inconsistencies in catalytic performance across this compound-mediated reactions?

Variability often stems from:

- Impurity Profiles : Trace moisture or oxygen degrading this compound (validate via Karl Fischer titration) .

- Substrate Specificity : Steric effects in bulky amines reducing formylation yields .

Recommendations: - Standardize reaction conditions (e.g., glovebox purity, solvent drying).

- Use design of experiments (DoE) to optimize temperature, pressure, and catalyst loading .

Methodological Guidelines

- Data Reporting : Follow NIH guidelines for experimental replicability, including raw data in appendices and processed data in main texts .

- Ethical Compliance : Obtain institutional approval for hazardous reagent protocols .

- Literature Review : Use Google Scholar to prioritize high-impact studies via citation rankings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.